molecular formula C16H12BrNO4 B12461478 6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one

6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one

Katalognummer: B12461478
Molekulargewicht: 362.17 g/mol
InChI-Schlüssel: ZJCGBDNXWJEDND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family. This compound is characterized by the presence of a bromine atom at the 6th position and two methoxy groups at the 2nd and 4th positions on the phenyl ring. Benzoxazinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one typically involves the following steps:

    Bromination: The starting material, 2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Cyclization: The brominated intermediate undergoes cyclization to form the final benzoxazinone structure. This step may require the use of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazinones, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is studied for its biological activities, including its effects on enzyme inhibition and cell signaling pathways.

    Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Chemical Biology: The compound is employed in chemical biology research to study protein-ligand interactions and cellular processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity. The compound can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
  • 6-Bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Comparison

Compared to similar compounds, 6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one is unique due to its benzoxazinone core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry. The presence of the bromine atom and methoxy groups further enhances its reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C16H12BrNO4

Molekulargewicht

362.17 g/mol

IUPAC-Name

6-bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H12BrNO4/c1-20-10-4-5-11(14(8-10)21-2)15-18-13-6-3-9(17)7-12(13)16(19)22-15/h3-8H,1-2H3

InChI-Schlüssel

ZJCGBDNXWJEDND-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.